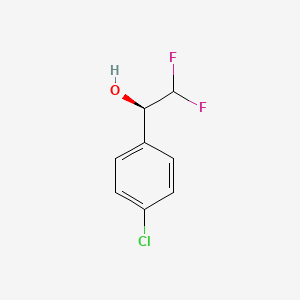

1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol

Description

1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol is a fluorinated aromatic alcohol characterized by a 4-chlorophenyl group attached to a difluoroethanol moiety. Its molecular formula is C₈H₆ClF₂O, with a molecular weight of 194.58 g/mol (calculated).

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)-2,2-difluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZVFDXSUANZDW-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)F)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol typically involves the reaction of 4-chlorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products:

Oxidation: Formation of 1-(4-Chlorophenyl)-2,2-difluoroethanone.

Reduction: Formation of 1-(4-Chlorophenyl)-2,2-difluoroethane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to act as a building block for drugs targeting specific biological pathways. Notably:

- Antimicrobial Agents : The compound has been explored for its potential in developing new antimicrobial agents. The introduction of fluorine atoms often enhances the potency and selectivity of these compounds against bacterial targets.

- Antifungal Agents : As an intermediate in the synthesis of triazole fungicides, this compound plays a crucial role in agricultural chemistry by providing effective solutions for crop protection against fungal diseases .

Agrochemical Applications

In agrochemistry, this compound is utilized in creating fungicides like prothioconazole. This compound acts as a sterol biosynthesis inhibitor, exhibiting protective and curative properties against a range of plant pathogens. Its effectiveness stems from its ability to disrupt fungal cell membrane integrity, thus preventing disease spread in crops .

Case Study 1: Synthesis and Application in Pharmaceuticals

A study demonstrated the efficient synthesis of this compound via a novel difluorination reaction. The resultant compound was tested for antimicrobial activity against various strains of bacteria, showing promising results that suggest its potential as a scaffold for drug development.

Case Study 2: Agrochemical Efficacy

Research conducted on the application of this compound in agricultural settings revealed its effectiveness as part of a fungicide formulation. Field trials indicated significant reductions in fungal infections on crops treated with formulations containing this compound compared to untreated controls.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

- Halogen Positioning : The position of chlorine (para vs. ortho) and additional fluorine substituents (e.g., 3-fluorine in ) modulate electronic effects and steric hindrance.

- Heterocycles: Pyridinone (PYR, ) or triazole-containing derivatives () introduce hydrogen-bonding sites, altering biological target interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Fluorine atoms reduce logP compared to fully chlorinated compounds (e.g., mitotane).

- The hydroxyl group in the target compound may lower logP relative to ketone analogs, enhancing bioavailability.

Antifungal and Antimicrobial Activity

- PYR (): Exhibits antifungal activity against C. albicans due to its pyridinone heterocycle and para-substituted chlorophenyl group.

Cytotoxic Activity

- Mitotane Analogs (): Dichloroethylene structures are critical for adrenal carcinoma cytotoxicity, a feature absent in the target compound.

Enzyme Inhibition

- Pyridine-Based Inhibitors (): Non-azolic CYP51 inhibitors demonstrate the importance of trifluoromethyl groups, suggesting fluorinated analogs like the target compound may have unexplored enzyme interactions.

Biological Activity

1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The compound this compound features a chlorophenyl group and two fluorine atoms attached to a carbon center. Its synthesis typically involves methods like nucleophilic substitution or fluorination reactions. For example, fluorinated organic molecules have been synthesized using various techniques that include Reformatsky reactions and copper-mediated additions, which are essential for introducing fluorine into organic frameworks .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In particular, studies on fluorinated derivatives have shown promising results against various cancer cell lines. For instance, a study highlighted the effectiveness of fluorinated flavonols in inhibiting the growth of A549 human lung cancer cells, with IC50 values indicating potent activity . Although specific data on this compound is limited, its structural analogs suggest potential efficacy in cancer treatment.

The biological activity of similar compounds often involves multiple mechanisms:

- Apoptosis Induction : Compounds with similar structures can induce apoptosis through mitochondrial pathways and caspase activation. For example, certain fluorinated flavonols were shown to increase pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells .

- Inhibition of Cell Proliferation : The presence of halogen substituents (like chlorine or fluorine) is known to enhance the cytotoxic effects against cancer cells by interfering with cellular signaling pathways.

Case Study 1: Fluorinated Flavonols

A series of synthesized flavonols were tested for their biological activity against A549 cells. Among these compounds, those with halogen substitutions exhibited enhanced inhibitory effects compared to standard treatments like 5-fluorouracil. The study reported that compound 6l (4'-bromo substitution) had an IC50 value of 0.46 ± 0.02 μM, significantly outperforming other tested compounds .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| 6l | 0.46 ± 0.02 | Most potent against A549 |

| 6k | 3.14 ± 0.29 | Chlorine substitution effective |

| 5-FU | 4.98 ± 0.41 | Standard control |

Case Study 2: Antifungal Activity

While specific studies on the antifungal activity of this compound are scarce, related compounds have demonstrated significant antifungal properties against various pathogens. For instance, new butenolide derivatives showed improved antifungal activity against Sclerotinia sclerotiorum, suggesting that structurally similar compounds may also possess such activities .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2,2-difluoroethan-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via difluoromethylation of 4-chlorophenyl ketones using sodium 2-chloro-2,2-difluoroacetate in the presence of cesium carbonate in DMF. Gas evolution during the reaction necessitates an oil bubbler to manage pressure. Key parameters include maintaining anhydrous conditions, controlled temperature (60–80°C), and stoichiometric excess of the difluoroacetate reagent. Post-reaction purification via column chromatography (hexanes/ethyl acetate) improves purity .

- Challenges : Competing side reactions (e.g., over-alkylation) may reduce yield. Monitor reaction progress via TLC and adjust reagent ratios iteratively.

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodology :

- NMR : and NMR confirm substitution patterns (e.g., splitting of CHF signals). NMR identifies the chlorophenyl ring and hydroxyl-bearing carbon.

- X-ray Crystallography : Resolves stereochemistry and molecular packing, critical for chiral variants (e.g., enantiomeric excess validation) .

- HPLC-MS : Quantifies purity (>95%) and detects trace impurities, especially regioisomers .

Q. What purification techniques are recommended to achieve high purity levels?

- Methodology : Sequential solvent recrystallization (e.g., ethanol/water mixtures) followed by silica-gel chromatography (gradient elution with hexanes:EtOAc). Monitor fractions via GC-MS or HPLC. High-vacuum distillation may address low volatility (bp ~127°C, similar to analogs) .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the chlorophenyl and difluoro groups on the compound's reactivity?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals to assess nucleophilicity of the hydroxyl group and electrophilicity of adjacent carbons. Solvent effects (PCM model) and substituent Hammett parameters () quantify electronic perturbations. Compare with experimental kinetic data (e.g., SN2 reactivity) .

Q. What strategies resolve contradictions in reported biological activities of similar difluoroethanol derivatives?

- Methodology :

- Meta-analysis : Systematically compare datasets across studies, adjusting for variables like enantiomeric purity (e.g., (R)- vs. (S)-configurations) .

- In vitro assays : Standardize cell lines and assay conditions (e.g., IC measurements against kinase targets) to isolate substituent effects.

- Toxicology profiling : Cross-reference acute toxicity data (e.g., TDLo values) to rule out non-specific cytotoxicity .

Q. What are the mechanistic implications of substituent effects on the compound's reactivity in nucleophilic reactions?

- Methodology : Kinetic isotope effects (KIE) and Hammett plots elucidate whether reactions proceed via concerted (SN2) or stepwise (carbocation) mechanisms. Steric effects from the 4-chlorophenyl group may hinder backside attack, favoring intermediates detected via NMR trapping experiments .

Q. How does the compound's stability under various storage conditions impact experimental reproducibility?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways (e.g., hydrolysis of the C-F bond). LC-MS identifies degradation products, while DSC/TGA evaluates thermal stability. Store under inert atmosphere at -20°C to minimize hydroxyl group oxidation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in enantiomeric excess (ee) values reported for chiral derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.